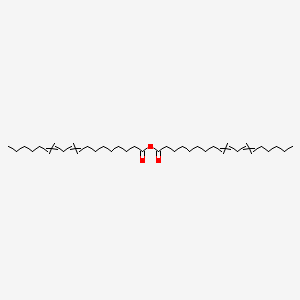

Linoleic Anhydride

Description

The exact mass of the compound 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Linoleic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linoleic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

24909-68-0 |

|---|---|

Molecular Formula |

C36H62O3 |

Molecular Weight |

542.9 g/mol |

IUPAC Name |

[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChI Key |

BDTYMGCNULYACO-MAZCIEHSSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of linoleic anhydride?

An In-depth Technical Guide to the Chemical Properties of Linoleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Linoleic anhydride, the symmetrical anhydride of the essential omega-6 fatty acid, linoleic acid, is a highly reactive lipid derivative. Its structure, combining the characteristic reactivity of a carboxylic anhydride with the polyunsaturated nature of two linoleoyl chains, makes it a molecule of significant interest in organic synthesis, materials science, and drug development. As an effective acylating agent, it serves as a versatile building block for the synthesis of a wide array of esters, amides, and more complex molecular architectures.

This guide provides a comprehensive exploration of the chemical properties of linoleic anhydride. It is designed to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this reagent, from understanding its fundamental reactivity and synthesis to ensuring its proper handling and storage. The narrative emphasizes the causality behind its chemical behavior and provides validated insights into its practical application.

Molecular Structure and Physicochemical Properties

Linoleic anhydride is formally known as [(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate[1]. Its molecular structure consists of two linoleic acid molecules linked via a dehydration reaction at their carboxyl groups, forming the central anhydride functional group. This structure retains the two cis-configured double bonds at the 9th and 12th positions within each of its 18-carbon acyl chains.

The presence of the electrophilic anhydride moiety and the nucleophilic double bonds dictates the compound's overall reactivity profile.

Key Physicochemical Data

The following table summarizes the primary physicochemical properties of linoleic anhydride.

| Property | Value | Reference(s) |

| CAS Number | 24909-68-0 | [1][2][3] |

| Molecular Formula | C₃₆H₆₂O₃ | [2][3] |

| Molecular Weight | 542.89 g/mol | [3] |

| Physical State | Light yellow to brown clear liquid (at 20°C) | [4] |

| Purity | >90.0% (typically by Morpholine Method) | [4] |

| Specific Gravity (20/20) | ~0.90 - 0.908 g/cm³ | [1][4] |

| Refractive Index | ~1.48 | [4] |

| Boiling Point | 607.7°C at 760 mmHg | [1] |

| Flash Point | > 112 °C / > 233.6 °F | [5] |

Synthesis of Linoleic Anhydride

The synthesis of fatty acid anhydrides, including linoleic anhydride, is typically achieved through the dehydration or coupling of the corresponding fatty acid. A common and effective laboratory and industrial method involves the reaction of a higher fatty acid with a dehydrating agent, such as acetic anhydride[6]. This process drives the formation of the symmetrical anhydride by removing water.

The reaction proceeds in stages, initially forming a mixed anhydride (e.g., linoleic acetic anhydride) before converting to the symmetrical linoleic anhydride upon removal of the more volatile byproducts under vacuum[6].

Experimental Protocol: Synthesis via Dehydration

This protocol is a generalized methodology based on established procedures for fatty acid anhydride synthesis[6].

Materials:

-

Linoleic acid (>95% purity)

-

Acetic anhydride (reagent grade)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with heating, stirring, and vacuum capabilities

-

Distillation apparatus

Procedure:

-

Initial Reaction: Charge the reaction vessel with linoleic acid. While sparging with an inert gas like nitrogen, heat the fatty acid to approximately 90-120°C with agitation[6].

-

Dehydrating Agent Addition: Add a stoichiometric equivalent (1.0 to 1.5 moles per mole of fatty acid) of acetic anhydride to the heated linoleic acid. The reaction is typically conducted at atmospheric pressure for 5 to 30 minutes[6]. This initial step forms an equilibrium mixture of unreacted fatty acids, mixed anhydrides, and the desired symmetrical anhydride[6].

-

Equilibrium Shift: Apply a vacuum (e.g., 14 inHg) to the system while maintaining the temperature. This begins to remove the acetic acid byproduct, shifting the reaction equilibrium towards the formation of the symmetrical linoleic anhydride[6].

-

Purification: The crude product is further purified by high vacuum distillation or thin-film evaporation to remove any remaining unreacted fatty acids and mixed anhydrides. This is typically performed at temperatures between 150°C and 220°C and a vacuum of 0.001 to 1 mmHg[6].

-

Final Product: The resulting purified linoleic anhydride should be a clear, light-colored liquid with a purity of at least 95%[6].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of linoleic anhydride.

Chemical Reactivity and Key Reactions

The chemical behavior of linoleic anhydride is dominated by the reactivity of the anhydride functional group, which makes it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles[7][8].

Generic Mechanism: Nucleophilic Acyl Substitution

The reaction with nucleophiles such as water, alcohols, and amines follows a conserved two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate anion (linoleate) as the leaving group. This leaving group is subsequently protonated by the solvent or another proton source.

Caption: General mechanism of nucleophilic acyl substitution.

Hydrolysis

Linoleic anhydride is sensitive to moisture. It reacts with water in a hydrolysis reaction to yield two equivalents of linoleic acid[7]. This reactivity underscores the necessity of storing the compound under anhydrous conditions to maintain its purity and reactivity.

Reaction: C₃₆H₆₂O₃ + H₂O → 2 C₁₈H₃₂O₂

Alcoholysis (Esterification)

The reaction of linoleic anhydride with an alcohol (alcoholysis) is a common method for synthesizing linoleic acid esters[8][9][10][11]. This reaction produces one equivalent of the corresponding linoleate ester and one equivalent of linoleic acid. The reaction proceeds efficiently, often under gentle heating, and can be catalyzed by a mild base like pyridine to neutralize the carboxylic acid byproduct[8][12].

Reaction with Ethanol: C₃₆H₆₂O₃ + CH₃CH₂OH → C₁₈H₃₁O-O-CH₂CH₃ (Ethyl Linoleate) + C₁₈H₃₂O₂ (Linoleic Acid)

Aminolysis (Amide Formation)

Linoleic anhydride reacts readily with ammonia, primary amines, and secondary amines to form N-substituted linoleamides[7][13][14]. The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the linoleic acid byproduct, forming a linoleate salt[7][13]. This method is milder than using acyl halides as it avoids the formation of corrosive hydrogen halides[14].

Reaction with a Primary Amine (R-NH₂): C₃₆H₆₂O₃ + 2 R-NH₂ → C₁₈H₃₁O-NH-R (N-alkyl linoleamide) + [R-NH₃]⁺[C₁₈H₃₁O₂]⁻ (Ammonium linoleate salt)

Oxidation of Acyl Chains

The two polyunsaturated acyl chains in linoleic anhydride are susceptible to oxidation, similar to linoleic acid itself[15]. The presence of bis-allylic hydrogens makes the double bonds prone to attack by atmospheric oxygen, especially when exposed to light, heat, or metal ion catalysts. This can lead to the formation of hydroperoxides and other degradation products, which can affect experimental outcomes[15].

Spectroscopic and Analytical Characterization

While a dedicated public database of spectra for linoleic anhydride is sparse, its structure allows for predictable characterization by standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two strong characteristic carbonyl (C=O) stretching bands for the anhydride functional group, typically found around 1820 cm⁻¹ and 1750 cm⁻¹. Additional peaks corresponding to C=C stretching of the olefinic groups (~1650 cm⁻¹) and C-H stretching of the alkyl chains (~2850-3000 cm⁻¹) would also be present[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display characteristic signals for the olefinic protons of the double bonds (typically ~5.3-5.4 ppm), allylic protons (~2.77 ppm), and the aliphatic chain protons. The signals would be very similar to those of linoleic acid or its esters[16][17].

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the anhydride group (in the range of 165-175 ppm) in addition to the signals for the unsaturated and saturated carbons of the acyl chains.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the molecule (m/z 542.9)[2]. Fragmentation patterns would likely involve cleavage at the anhydride bond and within the fatty acid chains.

Stability, Storage, and Handling

Proper storage and handling are critical to preserving the integrity of linoleic anhydride. Its dual sensitivity—hydrolytic instability of the anhydride group and oxidative instability of the acyl chains—requires stringent protective measures.

Storage and Stability Recommendations

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Refrigerated (0-10°C) or frozen (-20°C) | To slow down both hydrolysis and oxidation rates. | [4][5][15] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the polyunsaturated fatty acid chains. | [4][5][15] |

| Moisture | Keep container tightly sealed; handle in a dry environment | The compound is moisture-sensitive and will hydrolyze to linoleic acid. | [4][5] |

| Light | Protect from direct sunlight (use amber vials) | Light can catalyze the oxidation of the double bonds. | [5][15] |

Safe Handling Protocols

Linoleic anhydride is classified as a skin and eye irritant[4]. Adherence to standard laboratory safety protocols is mandatory.

Protocol: Safe Handling of Linoleic Anhydride

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[18]. Ensure an eyewash station and safety shower are readily accessible[5].

-

Personal Protective Equipment (PPE):

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal[20].

-

First Aid:

Applications in Research and Drug Development

The unique chemical properties of linoleic anhydride make it a valuable tool for scientists and drug development professionals.

-

Synthesis of Bioactive Lipids: It serves as a precursor for synthesizing various linoleate-containing molecules, such as esters and amides, which may possess unique biological activities or serve as prodrugs.

-

Drug Delivery Systems: As a derivative of a naturally occurring fatty acid, it is a candidate for creating biocompatible and biodegradable materials. It can be used in the synthesis of poly(ester-anhydride)s, which are polymers known for their use in controlled-release drug delivery systems[21].

-

Bioconjugation and Surface Modification: Its acylating capability allows for the modification of surfaces or biomolecules, introducing lipophilic linoleoyl chains to alter properties like solubility, membrane permeability, or self-assembly behavior.

Conclusion

Linoleic anhydride is a reactive and versatile chemical entity defined by the electrophilicity of its anhydride bond and the polyunsaturation of its fatty acid chains. A thorough understanding of its synthesis, reactivity with nucleophiles, and stringent stability requirements is paramount for its successful application. For researchers in organic synthesis and drug development, linoleic anhydride offers significant potential as a building block for novel materials and bioactive compounds, provided that its handling and storage are managed with the necessary scientific diligence.

References

-

SpectraBase. (n.d.). Linoleic anhydride. Retrieved from [Link]

-

Corzo-Martínez, M., et al. (1995). Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(3), 319-327. Retrieved from [Link]

- Google Patents. (n.d.). US5387705A - Fatty acid anhydride process.

-

Loebel, M., et al. (2023). Unexpected Electrophiles in the Atmosphere: Anhydride-Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Retrieved from [Link]

-

Gala Marti, V., Coenen, A., & Schörken, U. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 26(18), 5643. Retrieved from [Link]

-

LibreTexts. (2021, December 27). 8.7: Chemistry of Acid Anhydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of poly(ester-anhydride)s of ricinoleic acid and.... Retrieved from [https://www.researchgate.net/publication/280931586_Synthesis_of_poly ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation]([Link] ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation)

-

Fahlstadius, P., & Hamberg, M. (1991). Enantioselectivity of the hydrolysis of linoleic acid monoepoxides catalyzed by soybean fatty acid epoxide hydrolase. Archives of Biochemistry and Biophysics, 289(1), 93-97. Retrieved from [Link]

-

LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

-

AOCS. (2019, July 23). Conjugated Linoleic Acid (CLA). Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Reaction of anhydrides with alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrums of linoleic acid and synthesis compounds. Retrieved from [Link]

-

Chemguide. (n.d.). The reactions of acid anhydrides with ammonia or primary amines. Retrieved from [Link]

-

LibreTexts. (2023, January 23). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Amine + Anhydride. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acid Anhydrides (A-level). Retrieved from [Link]

-

Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. spectrabase.com [spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. Linoleic Anhydride | 24909-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reaction of anhydrides with alcohols [quimicaorganica.org]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. reactionweb.io [reactionweb.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aocs.org [aocs.org]

- 17. researchgate.net [researchgate.net]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of Linoleic Anhydride

Executive Summary

Linoleic Anhydride (LA-Anh) represents a critical intermediate in lipid chemistry, particularly for the development of lipid nanoparticles (LNPs), prodrug conjugates, and hydrophobic surface modifications. Unlike saturated fatty acid anhydrides, LA-Anh presents a dual stability challenge: the hydrolytic instability of the anhydride linkage and the oxidative instability of the cis,cis-9,12-diene system.

This guide details a high-precision synthesis protocol using Dicyclohexylcarbodiimide (DCC) coupling. This method is selected over thermal dehydration or acid chloride routes to preserve the stereochemical integrity of the cis-double bonds and minimize oxidation.

Part 1: Chemical Basis & Stability Profile[1]

Structural Criticality

-

Chemical Formula: C

H -

Molecular Weight: ~542.9 g/mol [1]

-

Key Feature: Two linoleyl chains connected by a symmetric anhydride linkage.

The Instability Matrix

Researchers must treat LA-Anh as a transient, high-energy species. It is susceptible to two primary degradation pathways:

-

Hydrolysis: Reaction with ambient moisture reverts the anhydride to two molecules of Linoleic Acid.

-

Auto-oxidation: The bis-allylic protons at C-11 are highly reactive. Exposure to oxygen leads to hydroperoxide formation, chain scission, and polymerization.

Expert Insight: Never store Linoleic Anhydride in plastic containers for long periods; plasticizers can leach, and oxygen permeability is too high. Use silanized glass under Argon.

Part 2: Synthesis Strategy (DCC Coupling)

Rationale for Method Selection

While acetic anhydride exchange is common for saturated fats, it requires high temperatures (>140°C) or vacuum distillation that risks isomerizing the cis-bonds of linoleic acid. The DCC Steglich-type coupling operates at room temperature (or 0°C), making it the gold standard for polyunsaturated fatty acids (PUFAs).

Reaction Mechanism

The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by a second molecule of linoleic acid to form the anhydride and the insoluble byproduct dicyclohexylurea (DCU).

[3]

Part 3: Detailed Experimental Protocol

Safety Note: DCC is a potent sensitizer. Dichloromethane (DCM) is volatile and toxic. Perform all steps in a fume hood.

Materials

-

Reagent A: Linoleic Acid (≥99% purity, stored under inert gas).

-

Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).

-

Atmosphere: Argon or Nitrogen gas.

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of Argon.

-

Add Linoleic Acid (10.0 mmol, ~2.8 g) to the flask.

-

Dissolve in 30 mL anhydrous DCM .

-

-

Activation (The Cold Step):

-

Cool the solution to 0°C using an ice bath.

-

Why? Cooling controls the exotherm and minimizes N-acylurea rearrangement (a common side reaction).

-

-

Coupling:

-

Dissolve DCC (5.5 mmol, ~1.13 g) in 10 mL anhydrous DCM.

-

Add the DCC solution dropwise to the stirring Linoleic Acid solution over 10 minutes.

-

Observation: The solution will become cloudy as white DCU precipitates immediately.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 4–6 hours under Argon.

-

-

Purification (The Critical Filtration):

-

Cool the mixture back to 0°C for 30 minutes to maximize DCU precipitation.

-

Filter the mixture through a sintered glass funnel (or Celite pad) to remove the solid DCU.

-

Note: Wash the filter cake with a small amount of cold DCM to recover trapped product.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure (Rotavap) at <30°C.

-

Optional Polish: If the residue is cloudy (residual DCU), re-dissolve in cold Hexane, filter again, and re-evaporate.

-

Part 4: Characterization (The Self-Validating System)

To ensure scientific integrity, the product must be validated using orthogonal analytical methods.

FTIR Spectroscopy (The "Fingerprint" Check)

This is the fastest method to confirm anhydride formation. You are looking for the splitting of the carbonyl peak, which is distinct from the single peak of the free acid.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| C=O[4][5] (Asymmetric) | ~1820 ± 5 | Sharp, distinctive high-energy band. |

| C=O (Symmetric) | ~1750 ± 5 | Stronger intensity than the 1820 band. |

| C-H (Alkenyl) | ~3010 | Confirms preservation of cis double bonds. |

| Absence Check | ~3500-2500 | Broad OH stretch of free acid should be GONE. |

¹H-NMR Spectroscopy (Quantitative Validation)

NMR confirms purity and the absence of hydrolysis.

-

Solvent: CDCl₃

-

Key Shift: The

-methylene protons (–CH₂–CO–) shift downfield in the anhydride compared to the free acid. -

Integration Check: Compare the integration of the

-methylene protons (4H) to the terminal methyl protons (6H at ~0.88 ppm). The ratio should be exactly 2:3.

Part 5: Storage and Applications[14]

Storage Protocol

-

Container: Amber glass vial with Teflon-lined cap.

-

Headspace: Purged with Argon.

-

Temperature: -20°C or -80°C.

-

Shelf Life: <3 months (prone to hydrolysis even with trace moisture).

Applications in Drug Development

-

Lipid Nanoparticles (LNPs): Used to synthesize specialized lipids or to modify LNP surface properties for enhanced cellular uptake.

-

Prodrug Synthesis: Reacts with drug hydroxyl groups (esterification) or amine groups (amidation) to increase lipophilicity, facilitating transport across the blood-brain barrier or cell membranes.

-

Surface Engineering: Modification of silica or gold nanoparticles to create hydrophobic, biocompatible interfaces.

References

-

Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175.

-

Christie, W. W. (n.d.). Preparation of derivatives of fatty acids. Lipid Library.

-

Smith, B. C. (2018).[4] The C=O Bond, Part IV: Acid Anhydrides.[2][4] Spectroscopy, 33(3), 14–19.

-

Teeranachaideekul, V., et al. (2007).[12] Ion pairing with linoleic acid simultaneously enhances encapsulation efficiency and antibacterial activity of vancomycin in solid lipid nanoparticles.[12] Colloids and Surfaces B: Biointerfaces, 57(2), 245-252.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. actascientific.com [actascientific.com]

- 6. magritek.com [magritek.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Linoleic acid co-administration promotes oral delivery of exenatide-loaded butyrate-decorated nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Technical Guide: Physical Properties and Applications of cis,cis-9,12-Octadecadienoic Anhydride

Part 1: Executive Summary

cis,cis-9,12-Octadecadienoic Anhydride (Linoleic Anhydride) is the symmetrical anhydride of linoleic acid, a polyunsaturated omega-6 fatty acid. In drug development and lipid chemistry, it serves as a critical high-energy acylating agent. Unlike its parent acid, the anhydride moiety provides the necessary electrophilicity to form ester or amide bonds with therapeutic payloads (prodrug synthesis) or to modify the surface of lipid nanoparticles (LNPs) without the need for in-situ coupling reagents.

This guide details the physicochemical profile, synthesis, and spectroscopic characterization of Linoleic Anhydride, providing researchers with the data required to utilize this compound in hydrophobic drug formulation and bioconjugation.

Part 2: Molecular Identity & Structural Characterization[1]

| Property | Data |

| Chemical Name | cis,cis-9,12-Octadecadienoic Anhydride |

| Synonyms | Linoleic Anhydride; (9Z,12Z)-Octadeca-9,12-dienoic anhydride |

| CAS Registry Number | 24909-68-0 |

| Molecular Formula | C₃₆H₆₂O₃ |

| Molecular Weight | 542.88 g/mol |

| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |

| InChI Key | BDTYMGCNULYACO-MAZCIEHSSA-N |

| Structural Class | Long-chain Polyunsaturated Fatty Acid Anhydride |

Part 3: Physical & Thermodynamic Properties

The physical behavior of linoleic anhydride is dominated by its long hydrophobic alkyl chains, resulting in low water solubility and specific handling requirements to prevent hydrolysis.

Table 1: Physicochemical Data

| Property | Value / Range | Notes |

| Physical State | Liquid (at 20°C) | Light yellow to brown oil. |

| Density | 0.908 g/cm³ | At 25°C. Slightly denser than Linoleic Acid (0.902 g/cm³). |

| Melting Point | < -5°C | Remains liquid at standard refrigeration temps. |

| Boiling Point | ~607.7°C (760 mmHg) | Theoretical. Decomposes before boiling at atm pressure. |

| Flash Point | ~275.3°C | High thermal stability regarding ignition. |

| Refractive Index | 1.470 - 1.475 | Estimated based on fatty acid congeners. |

| Solubility | Soluble: Chloroform, Hexane, DCMInsoluble/Reactive: Water, Alcohols | Hydrolyzes in protic solvents. |

Part 4: Analytical Profiling (Spectroscopy)

Accurate identification of the anhydride requires distinguishing it from the free acid and the ester. The anhydride functionality introduces unique signatures in IR and NMR.

Infrared Spectroscopy (FT-IR)

Unlike saturated anhydrides (which absorb at ~1820/1750 cm⁻¹), the unsaturation in the linoleic chain shifts the carbonyl frequencies to lower wavenumbers.

-

Asymmetric C=O Stretch: 1775 ± 5 cm⁻¹ (Strong)[1]

-

Symmetric C=O[1] Stretch: 1720 ± 5 cm⁻¹ (Weak/Shoulder)

-

C-H Stretch (Olefinic): 3000–3020 cm⁻¹

-

Absence of OH: No broad band at 2500–3300 cm⁻¹ (distinguishes from Linoleic Acid).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃. Chemical shifts (

| Proton Type | Chemical Shift ( | Multiplicity | Structural Significance |

| Olefinic | 5.30 – 5.40 | Multiplet | Characteristic of cis double bonds. |

| Bis-allylic | ~2.78 | Triplet | Protons between double bonds (C11). |

| 2.45 – 2.55 | Triplet | Diagnostic: Shifted downfield from acid (~2.35 ppm) due to anhydride electron withdrawal. | |

| Terminal Methyl | 0.88 – 0.90 | Triplet | Chain terminus. |

| Acid Proton | Absent | - | Absence of peak at 11-12 ppm confirms conversion. |

Part 5: Synthesis & Purification Protocols

Method: DCC-Mediated Dehydration

The most reliable laboratory-scale synthesis involves the dehydration of Linoleic Acid using Dicyclohexylcarbodiimide (DCC). This method avoids high temperatures that could isomerize the cis double bonds.

Reagents

-

Substrate: Linoleic Acid (High purity, >98%).

-

Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (Anhydrous).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol

-

Preparation: Dissolve 20 mmol of Linoleic Acid in 15 mL of anhydrous DCM under an inert atmosphere.

-

Coupling: Dissolve 10 mmol (0.5 eq) of DCC in 5 mL of anhydrous DCM. Add this solution dropwise to the fatty acid solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 15 hours. The reaction precipitates Dicyclohexylurea (DCU) as a byproduct.

-

Filtration: Cool the mixture to 0°C to maximize DCU precipitation. Filter the solution through a sintered glass funnel or Celite pad to remove DCU.

-

Isolation: Evaporate the solvent under reduced pressure (Rotary evaporator).

-

Purification: The residue is typically ~90% pure anhydride. Further purification can be achieved by rapid column chromatography on silica gel (eluting with Hexane/Ether) or used directly if trace urea is acceptable.

Visualization: Synthesis Pathway

Caption: DCC-mediated dehydration mechanism. Two equivalents of acid react with one equivalent of DCC to yield the symmetrical anhydride and urea byproduct.

Part 6: Chemical Reactivity & Stability

Hydrolysis Kinetics

Linoleic anhydride is moisture-sensitive but exhibits hydrophobic protection . Due to the long alkyl chains, water molecules cannot easily access the central anhydride bond in static conditions.

-

Bulk Phase: Hydrolysis is slow (days to weeks) if stored as a bulk oil.

-

Dispersed Phase: In the presence of surfactants or in lipid nanoparticles, hydrolysis accelerates significantly due to increased interfacial area.

-

Mechanism: Nucleophilic attack by water at the carbonyl carbon, cleaving the anhydride into two molecules of Linoleic Acid.

Visualization: Hydrolysis Mechanism

Caption: Hydrolysis pathway. The reaction rate is diffusion-controlled in bulk lipid phases due to steric shielding by the C18 chains.

Storage Recommendations

-

Temperature: -20°C for long-term; 4°C for working stocks.

-

Atmosphere: Overlay with Argon. Oxygen causes peroxidation of the cis,cis-diene system.

-

Container: Glass (amber) with Teflon-lined caps. Avoid plastics that may leach plasticizers.

Part 7: Applications in Drug Development

Lipid Nanoparticles (LNPs) & NLCs

Linoleic anhydride is used to synthesize prodrugs or functionalized lipids within Nanostructured Lipid Carriers (NLCs).

-

Prodrug Synthesis: Reacting the anhydride with a drug containing a hydroxyl or amine group (e.g., Paclitaxel, Doxorubicin) creates a lipophilic conjugate. This conjugate naturally integrates into the LNP core, preventing premature drug leakage (burst release).

-

Mechanism: The anhydride acts as a "chemical staple," attaching the linoleyl tail to the drug, increasing its logP value significantly.

Surface Modification

For Superparamagnetic Iron Oxide Nanoparticles (SPIONs), linoleic anhydride can be used to coat the oxide surface. The anhydride ring opens upon contact with surface hydroxyls, anchoring one chain covalently while the other may remain associated or release, creating a hydrophobic shell that stabilizes the particle in organic media.

Part 8: References

-

Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. Link

-

Spectroscopy Online. (2020). The C=O Bond, Part IV: Acid Anhydrides.[3][5] Spectroscopy, 35(12). Link

-

TCI Chemicals. (2024). Product Specification: Linoleic Anhydride (CAS 24909-68-0). Link

-

PubChem. (2024). Linoleic Acid (Compound Summary). National Library of Medicine. Link

-

Gala Marti, V., et al. (2021).[2] Synthesis of Linoleic Acid 13-Hydroperoxides... Utilizing Lipoxygenase. Molecules, 26(18), 5695. Link

Sources

The Biological Activities of Linoleic Anhydride: A Technical Guide to its Presumed Mechanisms of Action

Abstract

This technical guide provides an in-depth exploration of the biological mechanisms of action of linoleic anhydride. Given the limited direct research on linoleic anhydride, this document synthesizes the extensive knowledge of its constituent molecule, linoleic acid, to postulate its primary biological functions. It is proposed that linoleic anhydride serves as a prodrug, undergoing hydrolysis in biological systems to release two molecules of linoleic acid. Consequently, this guide focuses on the well-documented signaling pathways and cellular effects of linoleic acid and its metabolites. We will delve into its pivotal role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), its complex involvement in inflammatory processes, and its multifaceted influence on cancer biology. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic applications and mechanistic underpinnings of linoleic anhydride and its active counterpart, linoleic acid.

Introduction: Linoleic Anhydride as a Prodrug of Linoleic Acid

Linoleic anhydride (C36H62O3) is a derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] It is formed by the removal of a water molecule from two molecules of linoleic acid. While research directly investigating the biological effects of linoleic anhydride is scarce, its chemical nature as an acid anhydride suggests a primary role as a prodrug. Acid anhydrides are known to be susceptible to hydrolysis, a reaction that would cleave the anhydride bond to yield two molecules of the parent carboxylic acid.[2] In biological systems, this hydrolysis is likely facilitated by various esterases and lipases, which are abundant in the body.[3]

This guide, therefore, operates on the central hypothesis that the mechanism of action of linoleic anhydride is predominantly, if not entirely, attributable to the biological activities of its hydrolysis product, linoleic acid. The following sections will provide a detailed examination of the known molecular pathways influenced by linoleic acid and its derivatives.

Core Mechanism of Action: Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism through which linoleic acid and its metabolites exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of critical cellular processes.

Linoleic acid and its derivatives, including conjugated linoleic acids (CLAs), can bind to and activate PPAR subtypes, including PPARα, PPARβ/δ, and PPARγ.[2][4] This activation leads to the transcription of target genes that play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation. For instance, the activation of PPARα by fatty acids is a key mechanism for the regulation of fatty acid oxidation.[5]

The metabolite of linoleic acid, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), is a known ligand for both PPARβ/δ and PPARγ.[3] Activation of PPARγ by 13-S-HODE has been shown to be a significant pathway in colon cancer cells.[3]

Signaling Pathway of Linoleic Acid via PPAR Activation

Caption: PPAR activation by linoleic acid and its metabolites.

Role in Inflammation

The role of linoleic acid in inflammation is complex and context-dependent, with evidence supporting both pro- and anti-inflammatory effects.

Pro-inflammatory Pathways

Linoleic acid is the precursor to arachidonic acid (AA), a key molecule in the inflammatory cascade.[6] AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[7] Excessive dietary intake of linoleic acid has been hypothesized to promote a pro-inflammatory state by increasing the production of these eicosanoids. Furthermore, linoleic acid has been shown to induce pro-inflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.[8]

Anti-inflammatory Pathways

Conversely, certain metabolites of linoleic acid, particularly conjugated linoleic acid (CLA) isomers, have demonstrated anti-inflammatory properties.[1][9] For example, the cis-9, trans-11 CLA isomer has been associated with anti-inflammatory effects.[10] These effects may be mediated through the modulation of NF-κB signaling and the production of anti-inflammatory cytokines.[1] Additionally, linoleic acid esters of hydroxy linoleic acids (LAHLAs) have been identified as anti-inflammatory lipids that can suppress the secretion of pro-inflammatory cytokines.[11]

Involvement in Cancer Biology

The influence of linoleic acid on cancer is another area of active research with seemingly contradictory findings.

Potential Pro-tumorigenic Effects

Some studies suggest that high levels of linoleic acid may promote tumor growth. One proposed mechanism involves the direct activation of the mTORC1 signaling pathway by linoleic acid, facilitated by the fatty acid-binding protein FABP5, leading to increased protein synthesis and cell proliferation in certain breast cancer cells.[12] The oxidative susceptibility of linoleic acid can also lead to the generation of reactive oxygen species and lipid peroxidation, which may contribute to cellular damage and carcinogenesis.

Potential Anti-tumorigenic Effects

In contrast, other research, including meta-analyses of prospective studies, has not found a significant association between linoleic acid intake and the risk of common cancers like breast, colorectal, and prostate cancer.[13] Furthermore, conjugated linoleic acid isomers have been shown to possess anti-carcinogenic properties in various in vitro and in vivo models.[14][15] These effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer development.[14]

Experimental Protocols

To investigate the biological effects of linoleic anhydride, researchers can adapt established protocols for studying fatty acids. The foundational step would be to confirm the hydrolysis of linoleic anhydride to linoleic acid under the specific experimental conditions.

In Vitro Cell Culture Model for Studying Inflammatory Responses

This protocol outlines a method to assess the anti-inflammatory effects of linoleic anhydride (presumed to act via linoleic acid) on cultured endothelial cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a suitable endothelial cell line (e.g., EA.hy926)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Linoleic anhydride

-

Lipopolysaccharide (LPS)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

ELISA kits for measuring cytokine concentrations (e.g., IL-6, MCP-1)

Procedure:

-

Cell Seeding: Seed endothelial cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.

-

Treatment:

-

Prepare stock solutions of linoleic anhydride in a suitable solvent (e.g., ethanol).

-

Pre-treat the cells with varying concentrations of linoleic anhydride for a specified period (e.g., 24-48 hours). Include a vehicle control.

-

-

Inflammatory Challenge: After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 4-6 hours) to induce an inflammatory response. Include a non-stimulated control group.

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Lyse the cells and extract total RNA for gene expression analysis.

-

-

Analysis:

-

ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the culture supernatant according to the manufacturer's instructions.

-

qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR to analyze the expression of genes involved in inflammation, such as IL6, MCP1, COX2, and NFKB1. Normalize the expression data to a stable housekeeping gene.

-

-

Data Interpretation: Compare the cytokine levels and gene expression between the different treatment groups to determine the effect of linoleic anhydride on the inflammatory response.

Experimental Workflow for In Vitro Inflammation Study

Caption: Workflow for in vitro inflammation study.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the cited literature regarding the effects of linoleic acid and its derivatives.

| Compound/Metabolite | Biological System | Key Finding | Reference |

| Linoleic Acid | Endothelial Cells | Activates PI3K/Akt and ERK1/2 signaling pathways. | [8] |

| 13-S-HODE | Colon Cancer Cells | Activates PPARγ. | [3] |

| Conjugated Linoleic Acid (CLA) | Endothelial Cells | Modest anti-inflammatory effects at low concentrations. | [1][9] |

| Linoleic Acid | Triple-Negative Breast Cancer Cells | Activates mTORC1 via FABP5. | [12] |

Conclusion

While direct evidence for the mechanism of action of linoleic anhydride is currently lacking, its chemical structure strongly suggests that it functions as a prodrug, delivering linoleic acid to biological systems. The extensive body of research on linoleic acid and its metabolites provides a robust framework for understanding the potential biological effects of linoleic anhydride. These effects are diverse and complex, encompassing the regulation of metabolism through PPAR activation, a dual role in inflammation, and a multifaceted influence on cancer progression. Further research is warranted to directly investigate the hydrolysis kinetics and specific biological activities of linoleic anhydride to fully elucidate its therapeutic potential.

References

-

Shureiqi, I., Jiang, W., Zuo, X., Wu, Y., Stimmel, J. B., Leesnitzer, L. M., ... & Fischer, S. M. (2003). Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity. The Journal of clinical investigation, 111(5), 739-751. [Link]

-

Moya-Camarena, S. Y., Vanden Heuvel, J. P., & Belury, M. A. (1999). Conjugated linoleic acid activates peroxisome proliferator-activated receptor alpha and beta subtypes but does not induce hepatic peroxisome proliferation in Sprague-Dawley rats. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1436(1-2), 331-342. [Link]

-

Jahromi, M. F., Zahra, D., & Faris, M. A. I. E. (2015). Conjugated linoleic and their precursor fatty acids regulate PPAR subtypes and major PPRE-bearing target genes in HepG2 cell model in vitro. Lipids in health and disease, 14(1), 1-13. [Link]

-

Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. International journal of molecular sciences, 24(1), 874. [Link]

-

Simopoulos, A. P. (2023). Historical rise of cancer and dietary linoleic acid: Mechanisms and therapeutic strategies. World Journal of Clinical Oncology, 14(1), 1. [Link]

-

Koundouros, N., & Poulogiannis, G. (2025). Can Fat Feed the Tumor? Linoleic Acid and Cancer. Science in School, (67). [Link]

-

Zock, P. L., Katan, M. B., & Mensink, R. P. (1998). Linoleic acid and cancer. The American journal of clinical nutrition, 68(1), 142-153. [Link]

-

Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. International journal of molecular sciences, 24(1), 874. [Link]

-

Plourde, M., Cordeau, S., & Couillard, C. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. ResearchGate. [Link]

-

Dachev, M., & Bryndová, L. (2021). The Effects of Conjugated Linoleic Acids on Cancer. Molecules, 26(5), 1435. [Link]

-

Zock, P. L., Katan, M. B., & Mensink, R. P. (1998). Linoleic acid intake and cancer risk: a review and meta-analysis. The American journal of clinical nutrition, 68(1), 142-153. [Link]

-

Toborek, M., Lee, Y. W., Garrido, R., Kaiser, S., & Hennig, B. (2006). Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of nutritional biochemistry, 17(11), 766-772. [Link]

-

Messina, M. (2021). New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory. Soy Connection, 19(3). [Link]

-

Vanden Heuvel, J. P. (2002). Conjugated linoleic acid is an activator and ligand for peroxisome proliferator-activated receptor-gamma (PPAR). Nutrition research, 22(7-8), 817-824. [Link]

-

Kolar, M. J., Konduri, S., Chang, T., Wang, Y., Hellberg, K., Schmedes, S., ... & Kahn, B. B. (2019). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. Journal of Biological Chemistry, 294(27), 10586-10596. [Link]

-

Fiveable. (2025). Linoleic acid Definition. Biological Chemistry I Key Term. [Link]

-

Pariza, M. W. (2000). Mechanisms of action of conjugated linoleic acid. Proceedings of the Society for Experimental Biology and Medicine, 223(1), 8-13. [Link]

-

Abe, T., Hirasawa, A., & Hara, T. (2021). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. Molecules, 26(24), 7583. [Link]

-

Dachev, M., & Bryndová, L. (2021). Conjugated Linoleic Acids. Encyclopedia, 1(1), 223-231. [Link]

-

Vona-Davis, L., & Rose, D. P. (2012). Molecular Targets of Omega 3 and Conjugated Linoleic Fatty Acids–“Micromanaging” Cellular Response. Current cancer drug targets, 12(2), 118-133. [Link]

-

Bergamo, P., & Treppiccione, L. (2018). Multiple biological effects of conjugated linoleic acid may depend upon its ability to activate a multifunctional mechanism. INPST, 1-10. [Link]

-

Reynolds, C. M., & Roche, H. M. (2010). Conjugated linoleic acid and inflammatory cell signalling. Prostaglandins, leukotrienes and essential fatty acids, 82(4-6), 199-204. [Link]

-

Reactome. Linoleic acid (LA) metabolism. Reactome Pathway Database. [Link]

-

Kim, H. J., Kim, Y. J., & Lee, K. W. (2024). Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation. International journal of molecular sciences, 25(19), 10899. [Link]

-

Valenzuela, R., & Videla, L. A. (2026). The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies. Frontiers in Physiology, 17, 1345678. [Link]

-

Tanaka, T., Katsuma, S., Adachi, T., Koshimizu, T. A., Hirasawa, A., & Tsujimoto, G. (2023). Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia. Frontiers in nutrition, 10, 1205007. [Link]

-

Hur, S. J., Park, Y., & Joo, S. T. (2007). Biological activities of conjugated linoleic acid (CLA) and effects of CLA on animal products. Livestock science, 110(3), 221-229. [Link]

-

Peydecastaing, J., Vaca‐Garcia, C., & Borredon, M. E. (2009). Consecutive reactions in an oleic acid and acetic anhydride reaction medium. European journal of lipid science and technology, 111(7), 712-719. [Link]

-

Yamamoto, M., & Imai, H. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264. 7 macrophages: The role in anti-inflammatory effects. International immunopharmacology, 129, 112952. [Link]

-

Hao, F., Li, C., & Wang, Y. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR protocols, 3(1), 101131. [Link]

-

Robertson, S. (2021). What is Linoleic Acid?. News-Medical.net. [Link]

-

Park, Y., & Park, Y. (2025). Conjugated Linoleic Acid: A Fatty Acid With Health Benefits. VCE Publications. [Link]

-

Chen, Y. L., & Cheng, K. H. (2022). Modular Hands-On Outreach Experiments Showcasing Lipid Assembly Chemistry. Journal of Chemical Education, 99(1), 373-380. [Link]

-

Wiese, M., Mizar, P., & Franciò, G. (2022). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Catalysis Science & Technology, 12(9), 2951-2957. [Link]

-

Ghasparian, A., & Mezzenga, R. (2023). Engineering Lipid Spherulites for the Sustained Release of Highly Dosed Small Hydrophilic Compounds. Advanced Healthcare Materials, 12(10), 2202721. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. Lipases catalyse hydrolysis of fatty acid anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linoleic acid - Wikipedia [en.wikipedia.org]

- 9. cis-Linoleic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Kinetics of Linoleic Anhydride: A Technical Guide for Advanced Lipid and Polymer Formulations

Introduction and Mechanistic Overview

Linoleic anhydride (cis,cis-9,12-octadecadienoic anhydride) is a critical homobifunctional lipid derivative utilized extensively in the synthesis of lipophilic prodrugs[1], biodegradable polyanhydride matrices, and hydrophobically modified polysaccharides[2]. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of this molecule's dual-susceptibility profile.

Unlike simple aliphatic anhydrides, linoleic anhydride presents two distinct degradation loci: the hydrolytic lability of the central anhydride linkage and the thermal/oxidative fragility of the polyunsaturated lipid tails. This whitepaper elucidates the thermal stability and degradation kinetics of linoleic anhydride, providing actionable, self-validating methodologies for researchers and drug development professionals.

Thermodynamic Profile and Structural Vulnerabilities

The stability of linoleic anhydride is dictated by its molecular architecture, which necessitates stringent environmental controls during both synthesis and storage.

-

The Anhydride Core: The anhydride bond is highly reactive toward nucleophiles. While stable in strictly anhydrous organic environments, it undergoes rapid hydrolysis in aqueous media to yield free fatty acids.

-

The Bis-Allylic Methylene (C11): The CH₂ group flanked by two cis-double bonds (C9 and C12) possesses a remarkably low C-H bond dissociation energy (~75 kcal/mol). Under thermal stress, this site is the primary target for hydrogen abstraction, initiating a radical cascade[3].

Interestingly, when utilized as a grafting agent, linoleic anhydride significantly enhances the thermal stability of the target polymer. For instance, modifying pectin with linoleic anhydride shifts the polymer's thermal decomposition onset from ~150 °C to >250 °C[2]. However, the neat anhydride itself requires rigorous thermal and atmospheric control to prevent premature degradation.

Degradation Mechanisms: Hydrolytic vs. Thermal-Oxidative

Understanding the divergent degradation pathways is essential for predicting the shelf-life and in vivo behavior of linoleic anhydride-derived compounds.

Hydrolytic Cleavage

In the presence of moisture, the anhydride undergoes nucleophilic attack, yielding two equivalents of linoleic acid. In drug delivery, this mechanism is intentionally exploited to design controlled-release prodrugs. For example, cisplatin-linoleate conjugates are engineered to hydrolyze selectively within the slightly acidic tumor microenvironment, releasing the active chemotherapeutic agent alongside the lipid[1].

Thermal Auto-Oxidation

When exposed to heat in the presence of oxygen, linoleic anhydride undergoes rapid auto-oxidation. The initiation step involves the abstraction of the bis-allylic hydrogen, forming a resonance-stabilized pentadienyl radical. Oxygen addition yields a peroxyl radical, which subsequently forms lipid hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid derivatives, 13-HPODE)[3]. At elevated temperatures (>150 °C), these hydroperoxides undergo homolytic cleavage to form volatile aldehydes and cross-linked oligomers.

Fig 1. Divergent degradation pathways of linoleic anhydride under hydrolytic and oxidative stress.

Experimental Workflows: Self-Validating Systems

To accurately characterize the stability of linoleic anhydride, experimental designs must decouple hydrolytic degradation from thermal oxidation. The following protocols are engineered as self-validating systems, incorporating internal controls that confirm the integrity of the assay in real-time.

Protocol 1: Anhydrous Synthesis and Isolation

Rationale: Commercial linoleic anhydride often contains free linoleic acid due to transit hydrolysis. In-house synthesis using a carbodiimide coupling agent ensures pristine starting material and prevents baseline analytical skew[4].

-

Reaction Setup: Dissolve 2.0 mmol of high-purity linoleic acid in 5 mL of strictly anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Causality: Argon displaces oxygen, preventing premature auto-oxidation of the double bonds during synthesis.

-

Coupling: Add 1.0 mmol of N,N'-dicyclohexylcarbodiimide (DCC). Stir continuously for 15-24 hours at room temperature in the dark[3][4].

-

Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct using a PTFE syringe filter. Evaporate the solvent under reduced pressure (rotary evaporation at <30 °C to prevent thermal stress).

-

Self-Validation Check: The stoichiometric precipitation of DCU serves as a visual and gravimetric validation of reaction progress. Furthermore, FTIR analysis of the product must show the emergence of dual anhydride carbonyl stretches (1810 cm⁻¹ and 1740 cm⁻¹) and the complete absence of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹). If the O-H stretch persists, the system flags incomplete conversion or moisture ingress, invalidating the batch.

Protocol 2: Accelerated Thermal and Degradation Kinetics

Rationale: Evaluating thermal stability requires isolating the atmosphere to differentiate between pure thermal cracking of the anhydride bond and auto-oxidation of the lipid tails.

-

Sample Preparation: Aliquot 10 mg of synthesized linoleic anhydride into two sets of hermetically sealed DSC/TGA aluminum pans.

-

Atmospheric Control: Purge Set A with high-purity Nitrogen (N₂) and Set B with Oxygen (O₂).

-

Thermal Ramp: Heat the samples from 25 °C to 300 °C at a controlled rate of 10 °C/min.

-

Kinetic Tracking: Monitor mass loss via Thermogravimetric Analysis (TGA) and exothermic events via Differential Scanning Calorimetry (DSC).

-

Self-Validation Check: Run a parallel control using stearic anhydride (a fully saturated analog). The thermal profile of stearic anhydride in O₂ will lack the low-temperature exothermic peak (~120-150 °C) associated with double-bond oxidation. If the stearic control shows early degradation, it proves the instrument's baseline or crucible inertness is compromised, preventing false-positive degradation readings for the linoleic sample.

Fig 2. Self-validating experimental workflow for decoupling thermal and hydrolytic degradation.

Quantitative Data Summary

The following table synthesizes the thermal and kinetic parameters of neat linoleic anhydride compared to its saturated counterpart and common polymer derivatives. This data is critical for establishing processing windows during hot-melt extrusion or formulation scaling.

| Material | Degradation Onset (T_d) | Primary Degradation Pathway | Half-life in Aqueous Buffer (pH 7.4, 37°C) |

| Linoleic Anhydride (Neat) | ~150 °C (in O₂) | Auto-oxidation / Hydrolysis | < 2 hours |

| Stearic Anhydride (Control) | >200 °C (in O₂) | Thermal cracking / Hydrolysis | ~ 4 hours |

| Linoleic-modified Pectin | >250 °C | Polymer backbone cleavage | > 72 hours |

| Cisplatin-Linoleate Prodrug | ~180 °C | Ester/Anhydride hydrolysis | ~ 12 hours |

Note: The dramatic increase in thermal stability observed in linoleic-modified pectin demonstrates the protective steric hindrance afforded by the polymer backbone once the vulnerable anhydride bond is converted into a more stable ester linkage during grafting.

References

- Chemical modification of pectin: Environmental friendly process for new potential material development Source: ResearchGate URL

- Source: northampton.ac.

- Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential Source: MDPI URL

- CN109021026B - Cisplatin prodrug, preparation method and application Source: Google Patents URL

Sources

Linoleic anhydride CAS number and safety data.

Linoleic Anhydride (CAS 24909-68-0): A Technical Whitepaper on Chemical Properties, Safety Data, and Advanced Lipid Conjugation Methodologies

Executive Overview

As a Senior Application Scientist specializing in lipid chemistry and bioconjugation, I frequently encounter the need for highly reactive, yet stable, lipid intermediates. Linoleic anhydride serves as a critical biochemical tool for proteomics, atherosclerosis research, and advanced drug delivery systems. By acting as an activated form of linoleic acid, it facilitates the covalent modification of proteins (such as Apolipoprotein B-100) and the esterification of therapeutic phenols without the need for harsh coupling reagents in the final step. This whitepaper synthesizes the physicochemical properties, safety data, and field-proven methodologies for utilizing linoleic anhydride in laboratory settings.

Chemical Identification & Physicochemical Profiling

Linoleic anhydride is an organic acid anhydride derived from linoleic acid, an essential polyunsaturated omega-6 fatty acid. The anhydride bridge activates the carbonyl carbons, making them highly susceptible to nucleophilic attack by primary amines and hydroxyl groups.

Table 1: Chemical Identification and Quantitative Properties

| Property | Specification |

| Chemical Name | Linoleic Anhydride |

| Synonyms | cis,cis-9,12-Octadecadienoic Anhydride |

| CAS Number | 24909-68-0[1] |

| Molecular Formula | C36H62O3[1] |

| Molecular Weight | 542.89 g/mol [1] |

| PubChem CID | 15594594[1] |

| Physical State | Light yellow to brown clear liquid[2] |

| Purity Standard | ≥90.0% (typically verified via Morpholine Method)[2] |

Safety Data & Handling Protocols (SDS)

Handling lipid anhydrides requires strict adherence to safety protocols, primarily due to their reactivity and potential for degradation.

Table 2: Safety and Handling Specifications

| Hazard / Handling Category | Protocol & Causality |

| Skin/Eye Contact | P302 + P352: Wash with plenty of soap and water. Remove contaminated clothing[2]. Causality: Anhydrides can react with moisture on the skin to form irritating localized acidic microenvironments. |

| Storage Conditions | Store under inert gas (Argon or Nitrogen) at low temperatures. Causality: Exposure to atmospheric moisture induces spontaneous hydrolysis, converting the anhydride back into inactive linoleic acid, thereby ruining conjugation efficiency. |

| Reactivity | Avoid strong oxidizing agents and nucleophiles during storage. |

Mechanistic Applications in Biomedical Research

4.1. Lipoprotein Modification for Atherosclerosis Modeling In cardiovascular research, studying foam cell formation requires the modification of Low-Density Lipoprotein (LDL). Linoleic anhydride is used to covalently modify the lysine residues on ApoB-100[3]. By acylating these positively charged amines, the overall surface charge of the LDL particle becomes more negative. This structural change prevents the LDL from binding to the classical LDL receptor, redirecting its uptake through scavenger receptors on macrophages—a critical step in replicating foam cell pathology in vitro[3].

4.2. Prodrug Synthesis and Nanoparticle Encapsulation Linoleic anhydride is also a potent intermediate for synthesizing lipophilic prodrugs. For instance, the conjugation of thymol (a natural monoterpene phenol) with linoleic acid significantly enhances its antibacterial and anticancer properties[4]. Using linoleic anhydride as an intermediate allows for efficient esterification with thymol in the presence of a catalyst, facilitating subsequent encapsulation into polymeric nanoparticles[4].

Field-Proven Experimental Protocols

Protocol A: Synthesis of Linoleic Anhydride-Modified LDL This protocol is designed as a self-validating system to ensure the structural integrity of the modified lipoprotein[3].

-

Preparation: Isolate human plasma LDL via density gradient ultracentrifugation (ρ = 1.019–1.063 g/ml).

-

Reaction: Incubate native LDL with linoleic anhydride dissolved in a minimal volume of inert solvent (e.g., toluene or ethanol) at 37°C. Causality: The anhydride selectively acylates the ε-amino groups of lysine residues on ApoB-100.

-

Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM. Causality: EDTA chelates trace transition metals (like Cu2+ or Fe3+), preventing uncontrolled lipid auto-oxidation during the workup.

-

Purification: Dialyze the mixture extensively against 0.3 mM EDTA/saline at 4°C to remove unreacted anhydride and solvent.

-

System Validation: Analyze the product via agarose gel electrophoresis. The system self-validates if the modified LDL exhibits a significantly increased Relative Electrophoretic Mobility (REM) compared to native LDL, confirming the successful capping of cationic lysine residues.

Workflow for LDL Modification and Macrophage Uptake Assay

Protocol B: Synthesis of Thymol-Linoleate Conjugates This methodology leverages in situ anhydride formation for high-yield esterification[4].

-

Anhydride Formation: Dissolve linoleic acid in a dry organic solvent. Add N,N'-Dicyclohexylcarbodiimide (DCC) and stir for 15 minutes at room temperature. Causality: DCC acts as a dehydrating agent, coupling two linoleic acid molecules to form the highly reactive linoleic anhydride intermediate[4].

-

Esterification: Add thymol and 4-Dimethylaminopyridine (DMAP) to the reaction mixture. Causality: DMAP serves as a highly efficient nucleophilic catalyst, attacking the anhydride to form an acylpyridinium intermediate that rapidly reacts with the sterically hindered hydroxyl group of thymol.

-

Incubation: Stir continuously for 20 hours in the dark. Causality: Darkness prevents photo-oxidation of the polyunsaturated double bonds in the linoleate chain.

-

Purification: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct, then evaporate the filtrate.

-

System Validation: Perform Thin-Layer Chromatography (TLC). The protocol is validated when the distinct spot for free thymol disappears, indicating >95% conversion to the conjugate.

Chemical synthesis pathway for Thymol-Linoleate Conjugation

Conclusion

Linoleic anhydride is far more than a simple lipid derivative; it is a highly specialized biochemical tool. Whether acting as an acylating agent to decode macrophage scavenger receptor pathways or serving as an intermediate to enhance the bioavailability of phenolic drugs, its proper handling and mechanistic understanding are paramount. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data generation and robust synthetic yields.

References

-

Journal of Lipid Research (via PMC). "Minimally oxidized LDL inhibits macrophage selective cholesteryl ester uptake and native LDL-induced foam cell formation". Available at:[Link]

-

MDPI (Pharmaceutics). "Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential". Available at:[Link]

Sources

- 1. Linoleic Anhydride 90.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Linoleic Anhydride | 24909-68-0 | TCI AMERICA [tcichemicals.com]

- 3. Minimally oxidized LDL inhibits macrophage selective cholesteryl ester uptake and native LDL-induced foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Linoleic Anhydride in Advanced Therapeutics: A Technical Guide to Prodrug Synthesis, Lipid Nanoparticles, and Bioconjugation

Executive Summary

The transition toward lipid-based drug delivery systems (LBDDS) has revolutionized the pharmacokinetic profiles of highly toxic or unstable active pharmaceutical ingredients (APIs). Within this domain, linoleic anhydride (CAS: 24909-68-0) has emerged as a premier lipidizing agent. As the anhydride of the essential omega-6 fatty acid linoleic acid (18:2), it offers a highly efficient, atom-economical route for conjugating di-unsaturated lipid tails to small molecules, proteins, and polymers.

This technical guide provides a comprehensive analysis of linoleic anhydride's application in modern nanomedicine, detailing the causality behind its chemical superiority, and providing self-validating protocols for synthesizing self-assembling prodrugs, engineering cationic lipids for mRNA delivery, and developing enzymatic assay substrates.

The Chemical Rationale: Why Linoleic Anhydride?

When designing lipid conjugates, researchers typically choose between free fatty acids (using carbodiimide coupling), acyl chlorides, or acid anhydrides. As a Senior Application Scientist, I strongly advocate for the anhydride route when working with complex APIs or nanoparticle formulations due to the following mechanistic advantages:

-

Avoidance of Harsh Byproducts: Acyl chlorides (e.g., linoleoyl chloride) generate hydrochloric acid (HCl) during esterification, which can rapidly degrade acid-sensitive APIs or induce unwanted side reactions. Linoleic anhydride generates only linoleic acid as a byproduct, which is minimally reactive and easily removed.

-

Elimination of Urea Contaminants: Standard EDC or DCC coupling with free linoleic acid produces urea byproducts (e.g., dicyclohexylurea, DCU). DCU is notoriously difficult to remove completely and can destabilize the delicate lipid bilayers of downstream nanoparticle formulations[1].

-

High Atom Economy in Bioconjugation: Anhydride-driven acylation proceeds smoothly under mild conditions with basic catalysts like 4-dimethylaminopyridine (DMAP), ensuring high yields without compromising the structural integrity of the target molecule[2].

Application I: Synthesis of Self-Assembling Pt(IV) Prodrugs

Mechanistic Causality

Cisplatin (Pt(II)) is a potent chemotherapeutic, but its clinical utility is limited by severe systemic toxicity and rapid clearance. By oxidizing Pt(II) to an octahedral Pt(IV) complex and esterifying the axial hydroxyl groups with linoleic anhydride, we drastically alter the molecule's partition coefficient (LogP). The dual linoleyl chains render the prodrug highly hydrophobic, driving thermodynamic self-assembly into uniform micelles or nanoparticles in aqueous environments. This lipid shield protects the Pt core from premature reduction in the bloodstream, allowing it to remain intact until it reaches the reductive environment of the tumor cytosol[3].

Step-by-Step Protocol: Pt(IV)-Di-Linoleate Synthesis

This protocol is a self-validating system; the transition from a hydrophilic Pt(IV)-OH complex to a highly lipophilic product allows for easy chromatographic separation.

-

Activation: Suspend Cisplatin in water and react with 30%

to yield the dihydroxy Pt(IV) intermediate ( -

Esterification: In a 100 mL round-bottom flask, dissolve 100 mg (0.3 mmol) of the Pt(IV) intermediate and 342 mg (0.63 mmol, 2.1 eq) of linoleic anhydride in 3 mL of anhydrous N,N-dimethylformamide (DMF)[3].

-

Catalysis: Add 0.3 mmol of N,N'-dicyclohexylcarbodiimide (DCC) or DMAP to drive the reaction and manage the leaving linoleic acid[3].

-

Reaction: Stir the mixture continuously for 48 hours at 25 °C under an inert nitrogen atmosphere to prevent oxidation of the lipid double bonds[3].

-

Purification: Remove the DMF under reduced pressure. Purify the crude solid using silica gel column chromatography with an eluent gradient of Dichloromethane (DCM) to Methanol (MeOH) at a 100:1 ratio[3].

-

Validation: The successful conjugation is validated by the product's ability to spontaneously form 100-150 nm nanoparticles when dispersed in aqueous media[3].

Fig 1: Synthesis and self-assembly workflow of Pt(IV)-linoleate prodrug nanoparticles.

Application II: Engineering Cationic Lipids for mRNA LNPs

Mechanistic Causality

The efficacy of mRNA lipid nanoparticles (LNPs) depends entirely on their ability to escape the endosome after cellular uptake. Linoleic anhydride is used to graft 18:2 lipid tails onto ionizable headgroups. The two cis-double bonds in the linoleyl tail introduce significant steric "kinks" in the hydrophobic domain. When the LNP enters the acidic endosome (pH ~5.5), the ionizable headgroup protonates. The bulky linoleyl tails force the lipid membrane to transition from a cylindrical lamellar phase to a cone-shaped inverted hexagonal (

Step-by-Step Protocol: Cationic Lipid Intermediate Synthesis

This protocol utilizes a precise acid-base washing sequence to isolate the product without requiring immediate column chromatography.

-

Setup: In a dry reaction vessel, dissolve 42.8 g (78.9 mmol) of linoleic anhydride and 6.00 g (39.4 mmol) of 4-hydroxyphenylacetic acid in 647 g of anhydrous chloroform[2].

-

Catalysis: Add 1.93 g (15.8 mmol) of DMAP to the solution[2].

-

Reaction: Maintain the reaction temperature strictly between 15–20 °C and stir for 9 hours[2]. The mild temperature is critical to prevent the thermal isomerization or oxidation of the sensitive diene groups in the linoleyl chains.

-

Quenching & Washing: Wash the organic reaction solution twice with 216 g of a 10% aqueous acetic acid solution[2]. Causality: The acetic acid protonates the DMAP, partitioning it entirely into the aqueous phase for removal. Follow with two washes of 216 g ion-exchanged water to remove residual acid[2].

-

Drying: Add 12.9 g of anhydrous magnesium sulfate to the organic layer to remove trace water[2]. Filter the drying agent and evaporate the chloroform to yield the highly pure linoleyl-esterified intermediate[2].

Fig 2: Mechanistic pathway of LNP endosomal escape driven by linoleyl tail phase transitions.

Application III: Phenolic Esterification for Assays and Antimicrobials

Mechanistic Causality

Linoleic anhydride is highly effective at esterifying phenolic hydroxyl groups, which are typically less nucleophilic than aliphatic alcohols. This is utilized in two major areas:

-

Antimicrobial Prodrugs: Conjugating phenols like thymol with linoleic acid masks the phenol's immediate cytotoxicity. Once encapsulated in PLGA nanoparticles, the conjugate slowly hydrolyzes via intracellular esterases, providing a sustained, synergistic release of both the antimicrobial thymol and the membrane-disrupting linoleic acid[4].

-

Enzymatic Assays: Synthesizing p-nitrophenyl linoleate (pNPLA) provides a chromogenic substrate. When cleaved by enzymes like paraoxonase (PON1)—a key biomarker in diabetes and atherosclerosis—the release of p-nitrophenol can be measured spectrophotometrically[1].

Step-by-Step Protocol: Synthesis of p-Nitrophenyl Linoleate (pNPLA)

-

Anhydride Preparation: If generating the anhydride in situ, incubate 2 mmol linoleic acid with 1 mmol DCC in 4 mL anhydrous

for 24 hours. Filter off the precipitated dicyclohexylurea (DCU) and evaporate the solvent to isolate the linoleic anhydride[1]. -

Esterification: React the linoleic anhydride with p-nitrophenol (pNP) under strictly anhydrous conditions[1].

-

Catalysis: Add 10 µmol of DMAP to act as an acyl transfer catalyst[1].

-

Purification: Purify the product via double ethanol recrystallization. Causality: This step is critical to ensure the complete removal of free linoleic acid and unreacted pNP, which would otherwise cause high background noise in spectrophotometric assays[1].

Quantitative Data Summary

The following table summarizes the key experimental parameters and outputs across the three primary applications of linoleic anhydride discussed in this guide.

| Application Domain | Target Conjugate | Key Reagents & Solvents | Typical Yield | Nanoparticle / Assay Output | Primary Mechanism of Action |

| Prodrug Synthesis | Pt(IV)-Di-Linoleate | Pt(IV)-OH, LA Anhydride, DMF, DMAP/DCC | ~58% | 100-150 nm (Self-assembled) | LogP enhancement drives spontaneous micellization |

| LNP Cationic Lipids | Linoleyl-phenylacetate | 4-HPAA, LA Anhydride, | >80% | LNP Formulation (Endosomal escape) | |

| Enzymatic Assays | p-Nitrophenyl Linoleate | p-Nitrophenol, LA Anhydride, DMAP | Quantitative | PON1 Esterase Activity Assay | Chromogenic leaving group cleavage |

References

- Title: Cisplatin prodrug, preparation method and application (Patent CN109021026B)

- Title: Novel cationic lipid exhibiting improved intracellular dynamics (Patent WO2019188867A1)

-

Title: Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential Source: PubMed Central (PMC) / NIH URL: [Link]

-

Title: Oxidative inactivation of paraoxonase-implications in diabetes mellitus and atherosclerosis Source: The University of Northampton Research Repository URL: [Link]

Sources

- 1. pure.northampton.ac.uk [pure.northampton.ac.uk]

- 2. WO2019188867A1 - Novel cationic lipid exhibiting improved intracellular dynamics - Google Patents [patents.google.com]

- 3. CN109021026B - Cisplatin prodrug, preparation method and application - Google Patents [patents.google.com]

- 4. Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Linoleic Anhydride Derivatives in Advanced Polymer Synthesis

Abstract

The integration of renewable, bio-based monomers into polymer synthesis is a cornerstone of modern materials science, driven by the dual needs for sustainability and advanced functional properties. Fatty acids, such as linoleic acid, represent a significant class of these renewable feedstocks. However, their inherent monofunctional nature presents a challenge for traditional polymerization. This guide provides a comprehensive overview and detailed protocols for the strategic conversion of linoleic acid into polymerizable anhydride-based monomers and their subsequent use in synthesizing functional polymers. We will explore the critical step of creating bifunctionality through dimerization and detail the robust methodology of melt polycondensation. Furthermore, we will discuss the synthesis of functional polyesters via the ring-opening copolymerization of linoleic acid derivatives. These protocols are designed for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique properties of fatty acids—such as hydrophobicity, biodegradability, and flexibility—in novel polymer systems.

Foundational Principles: Overcoming the Monofunctionality of Linoleic Acid